molecular formula C19H32N2O4S B3316130 4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide CAS No. 952983-71-0

4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3316130
CAS No.: 952983-71-0
M. Wt: 384.5 g/mol
InChI Key: GUKIMBHCKVHTGH-UHFFFAOYSA-N
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Description

4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxy group, a piperidine ring, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the ethoxy group, and the sulfonamide formation. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Ethoxy Group: This step may involve ethylation reactions using ethyl halides under basic conditions.

    Sulfonamide Formation: This is typically done by reacting the amine group with sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. The piperidine ring may interact with receptors or ion channels, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide: shares similarities with other sulfonamide compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

4-ethoxy-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N2O4S/c1-5-25-19-15(2)12-18(13-16(19)3)26(22,23)20-14-17-6-8-21(9-7-17)10-11-24-4/h12-13,17,20H,5-11,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKIMBHCKVHTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide
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4-ethoxy-N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-3,5-dimethylbenzene-1-sulfonamide

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